molecular formula C18H25ClN2O3 B14723613 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one CAS No. 6273-28-5

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one

Katalognummer: B14723613
CAS-Nummer: 6273-28-5
Molekulargewicht: 352.9 g/mol
InChI-Schlüssel: KPSJPFNMTNAOEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and two morpholine rings attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the butanone moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is unique due to the presence of two morpholine rings and a chlorophenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

6273-28-5

Molekularformel

C18H25ClN2O3

Molekulargewicht

352.9 g/mol

IUPAC-Name

4-(4-chlorophenyl)-3,4-dimorpholin-4-ylbutan-2-one

InChI

InChI=1S/C18H25ClN2O3/c1-14(22)17(20-6-10-23-11-7-20)18(21-8-12-24-13-9-21)15-2-4-16(19)5-3-15/h2-5,17-18H,6-13H2,1H3

InChI-Schlüssel

KPSJPFNMTNAOEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)N2CCOCC2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.